AT 7519 mesylate is derived from a series of pyrazole compounds and is categorized under the broader class of kinase inhibitors. It is primarily studied for its effects on various human tumor cell lines, showcasing significant antiproliferative activity . The compound is often referenced in the context of its ability to modulate cell cycle progression by inhibiting specific kinases involved in cancer cell growth.
The synthesis of AT 7519 mesylate involves multiple stages, primarily focusing on the formation of the pyrazole core structure. The general synthetic route includes:
The synthesis process is designed to be efficient and scalable, allowing for significant quantities of AT 7519 mesylate to be produced for research and potential clinical applications .
The molecular structure of AT 7519 mesylate can be described as follows:
AT 7519 mesylate participates in several chemical reactions that are crucial for its mechanism of action:
These reactions are vital for understanding how AT 7519 mesylate functions at a molecular level and its potential side effects .
The mechanism of action of AT 7519 mesylate primarily revolves around its role as an inhibitor of cyclin-dependent kinase 9. By binding to this kinase:
Research indicates that AT 7519 mesylate exhibits IC50 values ranging from 40 to 940 nM across various tumor cell lines, demonstrating its potency as an anticancer agent .
AT 7519 mesylate possesses several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and formulation strategies for therapeutic use .
AT 7519 mesylate has several promising applications in scientific research and potential clinical settings:
CDK2 forms functional complexes with cyclins E and A to drive cell cycle progression. The CDK2/cyclin E complex phosphorylates retinoblastoma (Rb) protein, facilitating G1/S transition by releasing E2F transcription factors. Subsequently, CDK2/cyclin A regulates S-phase progression and DNA replication fidelity. In cancer, overexpression or hyperactivity of these complexes is ubiquitous, leading to uncontrolled proliferation. For example, CDK2 hyperactivity is documented in prostate cancer, non-small cell lung cancer, and endocrine-resistant breast cancer, where it bypasses cell cycle checkpoints. Dysregulation often stems from cyclin E amplification, loss of endogenous inhibitors (p21, p27), or viral oncoprotein interactions, making CDK2-cyclin complexes high-value therapeutic targets [10].
AT7519 mesylate is a second-generation aminopyrazole-based inhibitor designed to target multiple CDKs. Kinase profiling reveals nanomolar potency against CDK1 (578 nM), CDK2 (5 nM), CDK4 (232 nM), CDK6 (193 nM), and CDK9 (26 nM) [1] [8]. This multi-target profile enables dual disruption of cell cycle progression and transcriptional regulation:
AT7519 competitively inhibits ATP binding through specific interactions within the kinase domain:
CDK Isoform | IC50 (nM) | Biological Role | Key Substrates Affected |
---|---|---|---|
CDK2 | 5–47 | Cell cycle (G1/S, S phase) | Rb, E2F, Cdc6 |
CDK9 | 4–26 | Transcriptional elongation | RNA pol II, Mcl-1 |
CDK1 | 578 | Cell cycle (G2/M transition) | Cyclin B1, Cdc25 |
CDK4 | 232–925 | Cell cycle (G1 phase) | Rb |
CDK6 | 193–2870 | Cell cycle (G1 phase) | Rb |
Data compiled from [1] [6] [8]
AT7519’s selectivity arises from conformational differences in ATP-binding sites across kinases:
Preclinical Evidence of AT7519’s Antitumor Efficacy
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7